N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a dimethylphenyl group, and a fluorobenzenesulfonamide moiety
Preparation Methods
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
Attachment of the Fluorobenzenesulfonamide Group: The tetrazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The fluorobenzenesulfonamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
When compared to similar compounds, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide stands out due to its unique combination of structural features. Similar compounds include:
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-benzenesulfonamide: Lacks the fluorine atom, which may result in different reactivity and biological activity.
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
The presence of the fluorine atom in this compound can significantly influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-11-3-6-14(9-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-7-4-13(17)5-8-15/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCGCHRFWDEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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